5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Overview
Description
5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-chloroaniline to form the diazonium salt. This is achieved by treating 3-chloroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions can influence its binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde: Similar structure but with a different position of the chlorine atom.
5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxybenzaldehyde: Bromine atom instead of chlorine.
5-[(E)-(3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde: Methyl group instead of chlorine.
Uniqueness
5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to the presence of the chlorine atom at the meta position, which can influence its electronic properties and reactivity. This structural feature can affect the compound’s interactions with biological targets and its overall stability .
Properties
IUPAC Name |
5-[(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-2-1-3-11(7-10)15-16-12-4-5-13(18)9(6-12)8-17/h1-8,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXDOZLHJOKQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=C(C=C2)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425509 | |
Record name | Benzaldehyde, 5-[(3-chlorophenyl)azo]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38501-85-8 | |
Record name | Benzaldehyde, 5-[(3-chlorophenyl)azo]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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